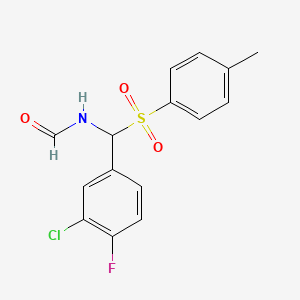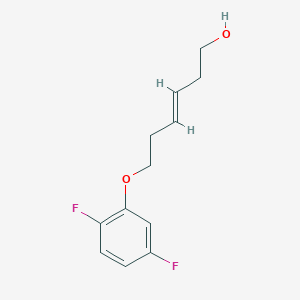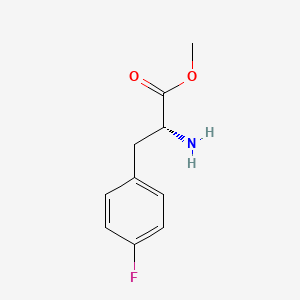![molecular formula C20H19N3O7 B13052536 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate](/img/structure/B13052536.png)
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, a cyclohexylidene moiety, and a methoxybenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate typically involves a multi-step process. One common method starts with the preparation of the cyclohexylidene intermediate, which is then reacted with 2,4-dinitrophenylhydrazine to form the hydrazone. This intermediate is subsequently esterified with 4-methoxybenzoic acid under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the process. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate involves its interaction with specific molecular targets. The dinitrophenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or other biomolecules, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate can be compared with similar compounds such as:
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C20H19N3O7 |
|---|---|
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate |
InChI |
InChI=1S/C20H19N3O7/c1-29-15-9-6-13(7-10-15)20(24)30-21-18-5-3-2-4-16(18)17-11-8-14(22(25)26)12-19(17)23(27)28/h6-12,16H,2-5H2,1H3/b21-18+ |
InChI-Schlüssel |
CMBGPKUWBUDMMJ-DYTRJAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)



![Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B13052522.png)




